
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C6H3F9O3. It is known for its unique chemical properties, including high thermal stability and non-flammability, making it a valuable component in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of hexafluoroisopropanol with 2,2,2-trifluoroethyl chloroformate. The reaction typically occurs under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbonates can be formed.
Hydrolysis Products: The primary products of hydrolysis are hexafluoroisopropanol and 2,2,2-trifluoroethanol.
Applications De Recherche Scientifique
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Mécanisme D'action
The mechanism by which hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its chemical stability and reactivity. The fluorinated groups provide resistance to oxidation and thermal degradation, making it an effective component in high-performance applications. The compound can act as a radical scavenger, preventing unwanted side reactions in chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexafluoroisopropyl methyl carbonate
- Hexafluoroisopropyl ethyl carbonate
- 2,2,2-Trifluoroethyl methyl carbonate
Uniqueness
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate stands out due to its combination of hexafluoroisopropyl and trifluoroethyl groups, which confer exceptional thermal stability and non-flammability. This makes it more suitable for applications in high-temperature environments and safety-critical applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H3F9O3 |
|---|---|
Poids moléculaire |
294.07 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H3F9O3/c7-4(8,9)1-17-3(16)18-2(5(10,11)12)6(13,14)15/h2H,1H2 |
Clé InChI |
ZNVGKMRWNZPXRZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


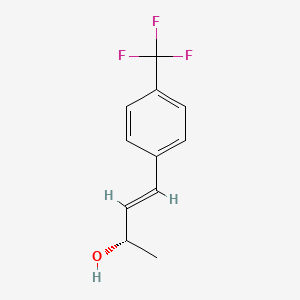
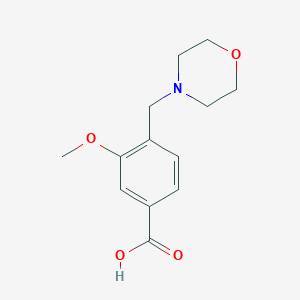
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
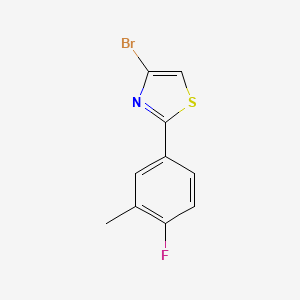

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
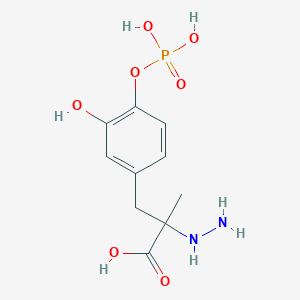
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
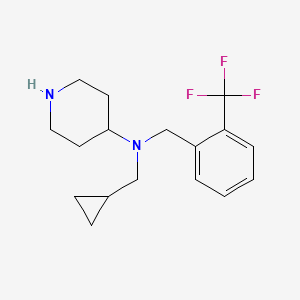

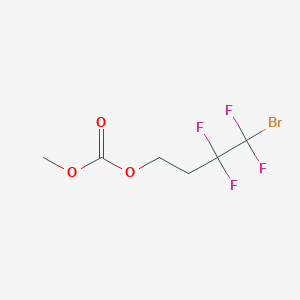
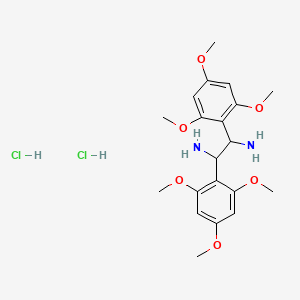
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)

